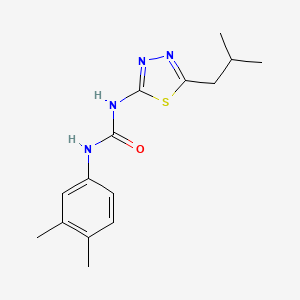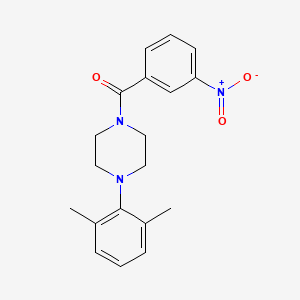
N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide (DPNA) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPNA belongs to the family of amide compounds and is synthesized by reacting 2,5-dichlorophenylamine with 2-naphthol in the presence of acetic anhydride.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide in lab experiments. For example, it can be difficult to administer N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide to animals due to its low solubility in water. In addition, the exact mechanism of action of N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide. One area of research is to further investigate the mechanism of action of N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide. This could help to identify new therapeutic targets for the treatment of inflammatory and neurological disorders. Another area of research is to develop new formulations of N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide that are more soluble and easier to administer to animals. Finally, further studies are needed to evaluate the safety and efficacy of N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide in humans.
Métodos De Síntesis
N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide is synthesized by reacting 2,5-dichlorophenylamine with 2-naphthol in the presence of acetic anhydride. The reaction takes place in a solvent such as chloroform or dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of N-(2,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide is typically around 60-70%.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c19-14-6-8-16(20)17(10-14)21-18(22)11-23-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNANJJUWPVCQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)

amino]ethanol](/img/structure/B5823949.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5823963.png)






![5-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5824006.png)

![methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5824039.png)